2H-1,2,3-Triazolo[4,5-g]quinoxaline
Description
Properties
CAS No. |
269-15-8 |
|---|---|
Molecular Formula |
C8H5N5 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2H-triazolo[4,5-g]quinoxaline |
InChI |
InChI=1S/C8H5N5/c1-2-10-6-4-8-7(11-13-12-8)3-5(6)9-1/h1-4H,(H,11,12,13) |
InChI Key |
FVOAUOZEUFLTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=CC3=NNN=C3C=C2N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Tricyclic Heterocycles
| Compound | Core Structure | Fusion Position | Key Substituents |
|---|---|---|---|
| 2H-1,2,3-Triazolo[4,5-g]quinoxaline | Triazolo-quinoxaline | Linear (g-position) | N/A (parent compound) |
| Imidazo[4,5-g]quinoxaline (IgQx) | Imidazo-quinoxaline | Linear (g-position) | Methyl, amino groups |
| Imidazo[4,5-f]quinoxaline (MeIQx) | Imidazo-quinoxaline | Angular (f-position) | Methyl, amino groups |
| Triazolo[4,5-f]quinoxaline | Triazolo-quinoxaline | Angular (f-position) | N/A (parent compound) |
Electronic and Spectral Properties
Linear isomers like 2H-1,2,3-Triazolo[4,5-g]quinoxaline exhibit distinct UV-Vis and mass spectral profiles compared to angular analogs. For example, the triazoloquinoxaline derivative in shows a molecular ion peak at m/z 245/243, contrasting with imidazo analogs (e.g., 7-MeIgQx at m/z 228) .
Pharmacological and Toxicological Profiles
Mutagenicity and Carcinogenicity
Imidazo[4,5-g]quinoxalines like 7-MeIgQx are potent mutagens formed in cooked meats, with IARC classifying them as Group 2B carcinogens . In contrast, 2H-1,2,3-Triazolo[4,5-g]quinoxaline lacks reported mutagenicity, likely due to the absence of amino groups critical for DNA adduct formation .
Pharmacological Potential
While imidazo derivatives are studied for carcinogenicity, triazolo analogs show promise in drug discovery. For example, triazolo[4,5-g]quinoline derivatives exhibit intercalation properties suitable for anticancer agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2H-1,2,3-Triazolo[4,5-g]quinoxaline, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via cyclization or cycloaddition reactions. A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using tetrazoloquinoxaline precursors and terminal alkynes under inert conditions (e.g., argon) . One-pot reactions with hydrazine derivatives and quinoxaline intermediates are also effective, with yields improved by optimizing catalyst loading (e.g., CuI) and reaction temperature (e.g., 100°C for 72 hours) .
- Optimization : Use automated reactors or continuous flow systems to enhance reproducibility and scalability .
Q. Which spectroscopic and analytical techniques are critical for characterizing 2H-1,2,3-Triazolo[4,5-g]quinoxaline derivatives?
- Techniques :
- 1H/13C NMR : Confirms regioselectivity and substituent positions (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., M+ peaks at m/z 243–335) .
- X-ray Crystallography : Resolves ambiguities in fused-ring geometry and hydrogen-bonding networks .
Q. What structural features of 2H-1,2,3-Triazolo[4,5-g]quinoxaline contribute to its biological activity?
- Key Features :
- The electron-deficient triazole ring enables π-π stacking with biological targets (e.g., kinases) .
- Substituents at positions 4 and 5 modulate solubility and binding affinity. For example, methoxy groups enhance membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazoloquinoxaline derivatives?
- Strategies :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for compound purity (>95% by HPLC) .
- Metabolic Profiling : Evaluate cytochrome P450-mediated metabolism (e.g., CYP1A2) to identify active metabolites or detoxification pathways .
- Comparative Studies : Cross-reference activity data across derivatives (e.g., antitumor IC50 values vs. substituent electronegativity) .
Q. What strategies improve regioselective functionalization of the triazoloquinoxaline core?
- Approaches :
- Directing Groups : Introduce sulfonyl or amino groups at position 6 to steer electrophilic substitutions .
- Microwave-Assisted Synthesis : Enhances regioselectivity in heterocycle formation (e.g., 1,3-dipolar cycloadditions) .
Q. How can computational methods guide the design of triazoloquinoxaline derivatives with enhanced target specificity?
- Tools :
- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., BVDV RdRp) .
- QSAR Models : Predicts bioactivity based on substituent parameters (e.g., Hammett σ values) .
Contradictions and Mitigation
Q. Why do some studies report mutagenicity in triazoloquinoxaline derivatives, while others do not?
- Analysis :
- Structural Alerts : The imidazo[4,5-g]quinoxaline scaffold is mutagenic in Ames tests due to DNA intercalation . However, triazolo variants may lack this effect if the triazole ring reduces planararity .
- Mitigation : Replace planar substituents with bulky groups (e.g., cyclopentyl) to minimize DNA interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
